molecular formula C15H24N4O B2893411 2,2-Dimethyl-1-{4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one CAS No. 2415465-76-6

2,2-Dimethyl-1-{4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one

Cat. No.: B2893411
CAS No.: 2415465-76-6
M. Wt: 276.384
InChI Key: DVPLQGJJTYWDDU-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-{4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one is a complex organic compound that features a piperidine ring substituted with a 6-methylpyrimidin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-{4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Pyrimidine Group: The 6-methylpyrimidin-4-yl group is introduced via a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the piperidine derivative with the pyrimidine derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-{4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the piperidine or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2,2-Dimethyl-1-{4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-{4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-1-{4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one is unique due to its specific combination of functional groups and the resulting chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2,2-dimethyl-1-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-11-9-13(17-10-16-11)18-12-5-7-19(8-6-12)14(20)15(2,3)4/h9-10,12H,5-8H2,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPLQGJJTYWDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC2CCN(CC2)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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